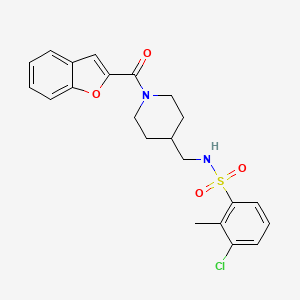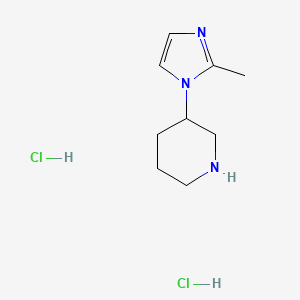![molecular formula C13H12Cl2F3N5O B2750757 2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide CAS No. 318284-28-5](/img/structure/B2750757.png)
2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C13H12Cl2F3N5O and its molecular weight is 382.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Analgesic Activity : A study focused on the synthesis of new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety, exploring their potential analgesic activities. The synthesized compounds demonstrated varied analgesic effects, showcasing the utility of such chemical frameworks in medicinal chemistry (Saad, Osman, & Moustafa, 2011).
Antimicrobial Activities : Another research initiative synthesized thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, evaluating their antimicrobial properties. Some of these compounds exhibited promising activities, indicating their potential in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antiavian Influenza Virus Activity : Benzamide-based aminopyrazoles and their derivatives were synthesized and tested for their activity against the H5N1 influenza virus. Select compounds demonstrated significant antiviral activities, highlighting the chemical class's relevance in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Chemical Synthesis Techniques
- Trifluoromethylated Pyrazoles Synthesis : Research on the cyclocondensation of monosubstituted hydrazines with trifluoromethylenaminones produced pyrazoles with trifluoromethyl groups. This study illustrates advanced synthetic routes to introduce trifluoromethyl groups into pyrazoles, enhancing their chemical diversity (Touzot, Soufyane, Berber, Toupet, & Mirand, 2004).
Properties
IUPAC Name |
1-[(4,5-dichloro-2-methylpyrazol-3-yl)-methylamino]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2F3N5O/c1-22-11(9(14)10(15)20-22)23(2)21-12(24)19-8-5-3-4-7(6-8)13(16,17)18/h3-6H,1-2H3,(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDFJYGUWSNGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)N(C)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2750674.png)








![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2750691.png)

![4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2750695.png)


